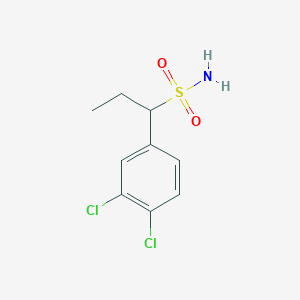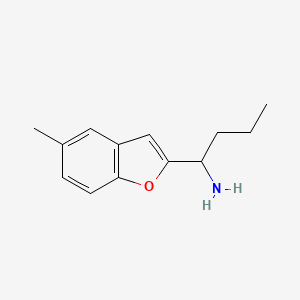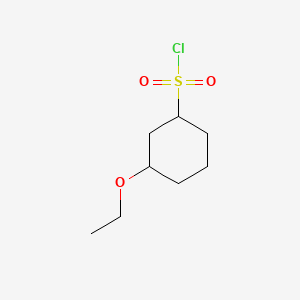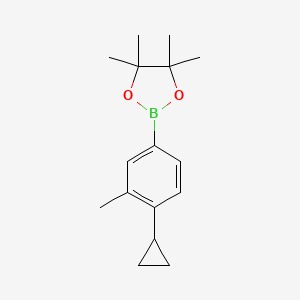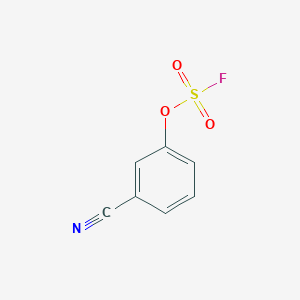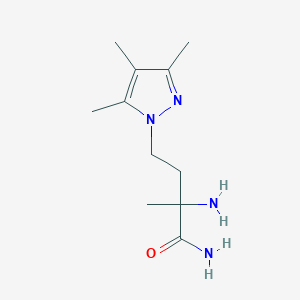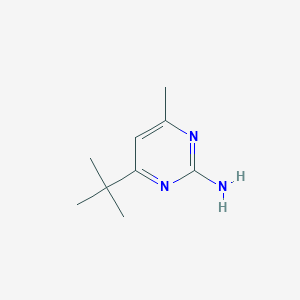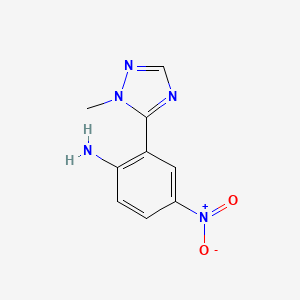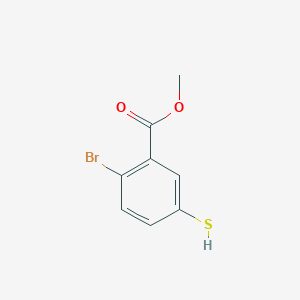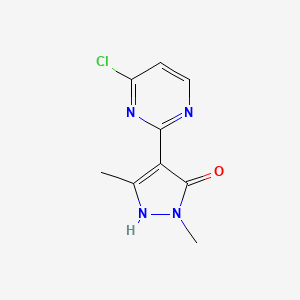
4-(4-Chloro-2-pyrimidinyl)-1,3-dimethyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol is a heterocyclic compound that features both pyrimidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloropyrimidine moiety suggests potential biological activity, making it a candidate for drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol typically involves the formation of the pyrazole ring followed by the introduction of the chloropyrimidine group. One common method involves the reaction of 4-chloropyrimidine-2-carbaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chloropyrimidine group to other functional groups.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The chloropyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways involved may vary, but they often include inhibition or activation of key enzymes or signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chloropyrimidin-2-yl)morpholine
- 4-((4-chloropyrimidin-2-yl)amino)benzonitrile
- (4-chloropyrimidin-2-yl)cyclopropylamine
Uniqueness
4-(4-chloropyrimidin-2-yl)-1,3-dimethyl-1H-pyrazol-5-ol is unique due to the combination of the pyrazole and chloropyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H9ClN4O |
|---|---|
Molekulargewicht |
224.65 g/mol |
IUPAC-Name |
4-(4-chloropyrimidin-2-yl)-2,5-dimethyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C9H9ClN4O/c1-5-7(9(15)14(2)13-5)8-11-4-3-6(10)12-8/h3-4,13H,1-2H3 |
InChI-Schlüssel |
MBLDCNUDIOPXSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C)C2=NC=CC(=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
